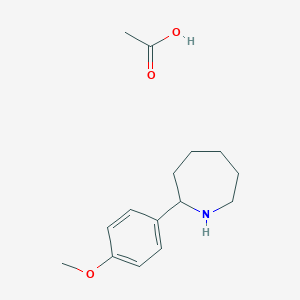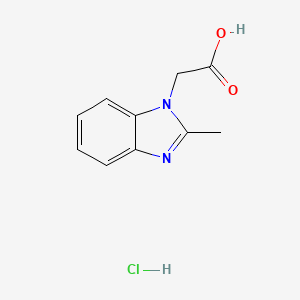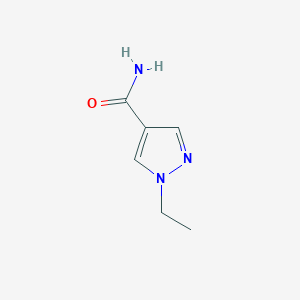
1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of ADMPO is C11H17NO2 . The molecular weight is 195.26 . Detailed structural analysis would require advanced computational chemistry tools or experimental data such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
Detailed physical and chemical properties of ADMPO are not provided in the available resources. Such properties would typically include melting point, boiling point, density, solubility, and stability under various conditions .Scientific Research Applications
Structural and Conformational Analyses
One study detailed the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, including the hydrochloride variant, through X-ray diffraction analysis. This research provided insights into the molecular conformations and the influence of different environmental conditions on these structures. The findings highlighted the compound's potential for forming hydrogen-bonded chains and rings, which could be significant for its interactions and stability in various mediums (Nitek et al., 2020).
Synthesis and Bioactivity
Another study focused on the synthesis and bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptor antagonists. By designing analogs to block probable metabolism pathways, researchers sought to enhance the compound's pharmacological efficacy. This research underscores the compound's relevance in developing therapeutics, particularly for cardiovascular conditions (Xi et al., 2011).
Physical and Chemical Properties
Research into the physical and chemical properties of related compounds, such as density, speed of sound, viscosity, and surface tension, provides foundational knowledge that could be applied to 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride. These properties are crucial for understanding the compound's behavior in solutions and its potential applications in separation processes and material science (Blanco et al., 2017).
Anticonvulsant Properties
The anticonvulsant properties of N-[(dimethylphenoxy)alkyl]aminoalkanols, which share structural similarities with this compound, have been investigated. This research not only explores the therapeutic potential of such compounds but also suggests possible applications in treating neurological disorders. The findings highlight the importance of structural analysis and modification in drug development (Waszkielewicz et al., 2015).
Modification of Polymeric Materials
A study on the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, illustrates the broader chemical applications of amino-propanol derivatives. Such modifications enhance the thermal stability and biological activity of the polymers, pointing towards the compound's potential use in medical and industrial applications (Aly & El-Mohdy, 2015).
Safety and Hazards
Properties
IUPAC Name |
1-amino-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8-3-4-11(9(2)5-8)14-7-10(13)6-12;/h3-5,10,13H,6-7,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDIPAKRTBNSBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


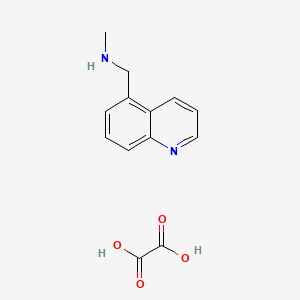
![2-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride](/img/structure/B3087673.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B3087674.png)

![4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate](/img/structure/B3087697.png)
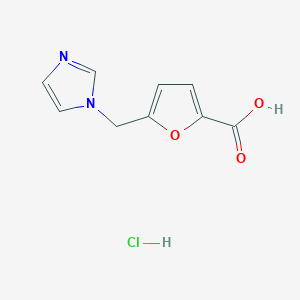

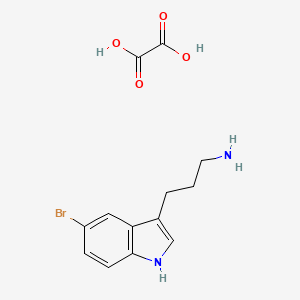

![[2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine dihydrochloride](/img/structure/B3087727.png)
